molecular formula C7H16N2O2S B2755524 1-(Propylsulfonyl)piperazine CAS No. 505068-18-8

1-(Propylsulfonyl)piperazine

Cat. No. B2755524
CAS RN: 505068-18-8
M. Wt: 192.28
InChI Key: LDGHUIONHQHEGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Propylsulfonyl)piperazine is a chemical compound with the molecular formula C7H16N2O2S . It is used in proteomics research .


Synthesis Analysis

The synthesis of 1-(Propylsulfonyl)piperazine involves functionalizing silica nanoparticles . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of 1-(Propylsulfonyl)piperazine is represented by the InChI code 1S/C7H16N2O2S.ClH/c1-2-7-12(10,11)9-5-3-8-4-6-9;/h8H,2-7H2,1H3;1H . The molecular weight is 192.28 .


Chemical Reactions Analysis

1-(Propylsulfonyl)piperazine is involved in the preparation of 1,1′-(arylmethylene) diureas from the reaction of aldehydes with urea derivatives . The reaction of aldehydes with thiourea under the same reaction conditions affords a high yield of 1,3,5-triazinane-2,4-dithiones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Propylsulfonyl)piperazine include a molecular weight of 228.74 .

Scientific Research Applications

Cancer Research

  • Breast Cancer Cell Inhibition : A study by (Ananda Kumar et al., 2007) explored the synthesis of 1-benzhydryl-sulfonyl-piperazine derivatives and their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation.

Neuropharmacology

  • Glycine Transporter-1 Inhibition : Research led by (Cioffi et al., 2016) discussed the development of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors for Glycine Transporter-1, which showed promising activity in both in vitro and in vivo models.

Adenosine Receptor Antagonism

  • Adenosine A2B Receptor Antagonists : Borrmann et al. (2009) synthesized 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, revealing compounds with subnanomolar affinity as antagonists of the A2B adenosine receptors. This was detailed in their study (Borrmann et al., 2009).

Drug Metabolism

  • Cytochrome P450 and Metabolism Studies : A novel antidepressant, Lu AA21004, was investigated for its metabolic pathways involving 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine. The study by (Hvenegaard et al., 2012) focused on the enzymes responsible for its oxidative metabolism.

Antibacterial Research

  • Antibacterial Agent Development : The synthesis of N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine, as explored by (Abbasi et al., 2020), indicated potential as antibacterial agents.

HIV-1 Reverse Transcriptase Inhibition

  • HIV-1 Inhibition : Romero et al. (1994) synthesized a variety of 1-aryl-piperazine compounds, finding some to be potent inhibitors of HIV-1 reverse transcriptase. Details can be found in their study (Romero et al., 1994).

Sigma Receptor Ligands

  • Sigma Receptor Ligands for Oncology : Analogue compounds of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine were studied for their potential in oncology, as discussed by (Abate et al., 2011).

Catalysis in Organic Synthesis

  • Catalysis : Nanosilica-bonded N-(propylsulfonyl) piperazine-N-sulfamic acid was investigated as a catalyst for the synthesis of various organic compounds, as shown in the research by (Rezaee & Davarpanah, 2016).

Agricultural Chemistry

  • Herbicidal and Antifungal Activities : The synthesis and biological evaluation of compounds containing piperazine and arylsulfonyl moieties, as explored by (Wang et al., 2016), demonstrated significant herbicidal and antifungal activities.

Serotonin Receptor Studies

  • Serotonin Receptor Agonism : Research by (Fuller et al., 1978) found that 1-(m-Trifluoromethylphenyl)-piperazine acts as a serotonin receptor agonist in rat brain.

Antipsychotic Agent Development

  • Development of Antipsychotic Agents : A study by (Park et al., 2010) synthesized (piperazin-1-yl-phenyl)-arylsulfonamides, showing high affinities for serotonin receptors and potential as atypical antipsychotic agents.

Hyperbranched Polymers

  • Polymer Synthesis : Yan and Gao (2000) developed a new strategy for the synthesis of hyperbranched polymers using 1-(2-aminoethyl)piperazine, expanding the potential applications in polymer science. For more details, see (Yan & Gao, 2000).

Pharmacology

  • Pharmacological Applications : Brito et al. (2018) discussed the therapeutic applications of piperazine derivatives in central pharmacological activities, including antipsychotic, antidepressant, and anxiolytic drugs. The details are available in their paper (Brito et al., 2018).

Nanotechnology

  • Nanofiltration Membranes : The functionalization of multi-walled carbon nanotubes with N-aminoethyl piperazine propane sulfonate for creating hybrid nanofiltration membranes was investigated by (Guo et al., 2018), demonstrating potential applications in salt separation and desalination.

Designer Drugs Analysis

  • Analysis of Designer Drugs : De Boer et al. (2001) studied analytical aspects of 1-aryl-piperazine compounds, potential designer drugs-of-abuse, discussing their detection and identification in forensic science. For more information, see (de Boer et al., 2001).

Future Directions

While specific future directions for 1-(Propylsulfonyl)piperazine were not found in the search results, it’s clear that this compound is used in proteomics research , indicating its potential for continued use in scientific studies.

properties

IUPAC Name

1-propylsulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c1-2-7-12(10,11)9-5-3-8-4-6-9/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGHUIONHQHEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Propylsulfonyl)piperazine

CAS RN

505068-18-8
Record name 1-(1-Propanesulfonyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirring ice-cold solution of tert-butyl 4-(propylsulfonyl)piperazine-1-carboxylate (2, 15.70 g, 53.69 mmol) in CH2Cl2 (200 mL) was slowly added trifluoroacetic acid (21.4 mL, 268.45 mmol). The mixture stirred at room temperature for 16 h under an atmosphere of N2. The mixture was washed with 2 N NaOH (3×50 mL), H2O (50 mL), brine (50 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure to afford 1-(propylsulfonyl)piperazine (3) as a crystalline solid (10.30 g quantitative): 1H NMR (500 MHz, CDCl3) δ 7.91 (d, J=1.7 Hz, 1H), 7.48 (d, J=1.6 Hz, 1H), 7.21 (m, 1H), 7.14 (s, 1H), 7.09 (s, 1H), 3.96 (s, 3H), 3.75 (s, 3H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.7 g
Type
reactant
Reaction Step Two
Quantity
21.4 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.